3-Hydroxy-2-quinoxalinecarboxylic acid
Overview
Description
3-Hydroxy-2-quinoxalinecarboxylic acid is a heterocyclic compound with the molecular formula C9H6N2O3. It is characterized by a quinoxaline ring substituted with a hydroxyl group at the 3-position and a carboxylic acid group at the 2-position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 3-Hydroxy-2-quinoxalinecarboxylic acid, also known as 3,4-Dihydro-3-oxo-2-quinoxalinecarboxylic acid, 3-Oxo-3,4-dihydroquinoxaline-2-carboxylic acid, or 3-Hydroxyquinoxaline-2-carboxylic acid, are excitatory amino acid receptors . These receptors play a crucial role in the transmission of excitatory signals in the nervous system.
Mode of Action
This compound acts as an antagonist of excitatory amino acids . It inhibits the efflux of sodium ions (Na+) produced in sodium-preloaded brain slices by N-methyl-D-aspartate and kainate . This interaction with its targets leads to a decrease in the excitatory signals transmitted in the nervous system.
Biochemical Pathways
The compound affects the biochemical pathways involving excitatory amino acid receptors . By acting as an antagonist, it inhibits the normal function of these receptors, thereby affecting the downstream effects related to the transmission of excitatory signals in the nervous system.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the efflux of sodium ions in sodium-preloaded brain slices . This results in the compound’s anticonvulsant properties , as it reduces the excitatory signals in the nervous system .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, a study has shown that the molecular features of the compound are mostly solvent-dependent . .
Biochemical Analysis
Biochemical Properties
3-Hydroxy-2-quinoxalinecarboxylic acid plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. Specifically, it inhibits the efflux of Sodium-22 ions produced in Sodium-22-preloaded brain slices by N-methyl-D-aspartate and kainate . This interaction highlights its role in modulating neuronal activity.
Cellular Effects
The effects of this compound on cells and cellular processes are profound. It influences cell function by modulating the activity of excitatory amino acids, thereby impacting cell signaling pathways and gene expression
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to the inhibition or activation of enzymes. For instance, it inhibits the efflux of Sodium-22 ions in brain slices, indicating a potential role in the regulation of ion channels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-2-quinoxalinecarboxylic acid can be synthesized through various methods. One common synthetic route involves the condensation of o-phenylenediamine with glyoxylic acid, followed by cyclization and oxidation steps. The reaction typically requires acidic conditions and elevated temperatures to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: In industrial settings, the production of 3-hydroxyquinoxaline-2-carboxylic acid often involves large-scale batch reactions. The process may include the use of catalysts to enhance reaction efficiency and yield. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-quinoxalinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxaline-2,3-dicarboxylic acid.
Reduction: Reduction of the compound can yield 3-hydroxyquinoxaline.
Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite is often used as a reducing agent.
Substitution: Reagents such as acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dicarboxylic acid.
Reduction: 3-Hydroxyquinoxaline.
Substitution: Various substituted quinoxaline derivatives.
Scientific Research Applications
3-Hydroxy-2-quinoxalinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: The compound is studied for its potential as an antagonist of excitatory amino acids, which may have implications in neurological research.
Medicine: Research has shown that it possesses anticonvulsant properties, making it a candidate for the development of new therapeutic agents.
Industry: It is used in the preparation of metal complexes, which are characterized by techniques such as X-ray crystallography and fluorescence spectroscopy.
Comparison with Similar Compounds
Quinoxaline-2-carboxylic acid: Lacks the hydroxyl group at the 3-position.
3-Hydroxyquinoxaline: Lacks the carboxylic acid group at the 2-position.
Quinoxaline-2,3-dicarboxylic acid: Contains an additional carboxylic acid group at the 3-position.
Uniqueness: 3-Hydroxy-2-quinoxalinecarboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-oxo-4H-quinoxaline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-7(9(13)14)10-5-3-1-2-4-6(5)11-8/h1-4H,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMOWGWOAPRKWIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60152852 | |
Record name | 3-Hydroxy-2-quinoxalinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60152852 | |
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Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Acros Organics MSDS] | |
Record name | 3-Hydroxy-2-quinoxalinecarboxylic acid | |
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CAS No. |
1204-75-7 | |
Record name | 3,4-Dihydro-3-oxo-2-quinoxalinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Hydroxy-2-quinoxalinecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204757 | |
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Record name | 1204-75-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34263 | |
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Record name | 3-Hydroxy-2-quinoxalinecarboxylic acid | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxyquinoxaline-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.525 | |
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Record name | 3-Oxo-4H-quinoxaline-2-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y9CU8XT6P | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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